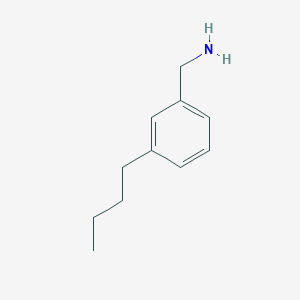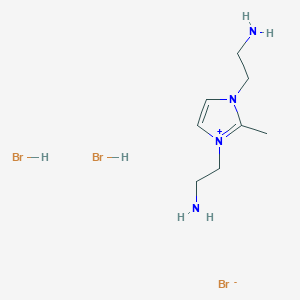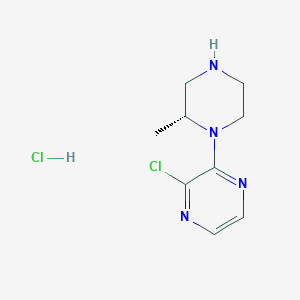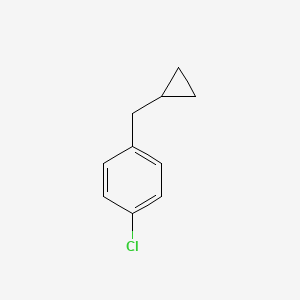
2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride is a chemical compound with the molecular formula C12H17Cl2N3. It is a useful research chemical and is often used as a building block in various chemical syntheses. The compound consists of a benzyl group attached to a pyrazole ring, which is further connected to an ethylamine chain. The dihydrochloride form indicates the presence of two hydrochloride ions, making it a salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Ethylamine Addition: The benzylated pyrazole is reacted with ethylamine under controlled conditions to form the desired product.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization and filtration to obtain a pure product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazoles.
科学的研究の応用
2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(1-Benzyl-3-pyrazolyl)ethanol
- 2-(1-Benzyl-3-pyrazolyl)acetic acid
- 2-(1-Benzyl-3-pyrazolyl)propylamine
Uniqueness
2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride is unique due to its specific structure, which combines a benzyl group, a pyrazole ring, and an ethylamine chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
特性
分子式 |
C12H17Cl2N3 |
|---|---|
分子量 |
274.19 g/mol |
IUPAC名 |
2-(1-benzylpyrazol-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c13-8-6-12-7-9-15(14-12)10-11-4-2-1-3-5-11;;/h1-5,7,9H,6,8,10,13H2;2*1H |
InChIキー |
WPEQZWVZGHPFPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate](/img/structure/B11926004.png)









![2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926070.png)

